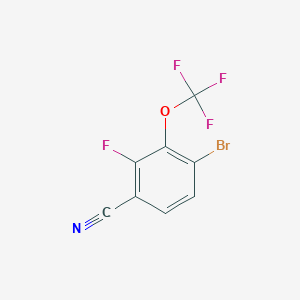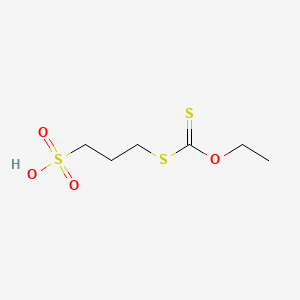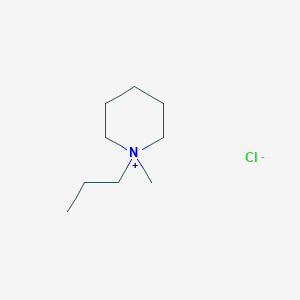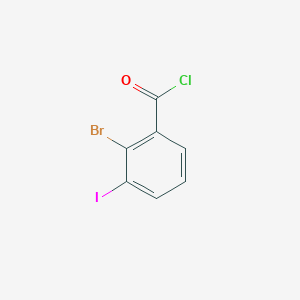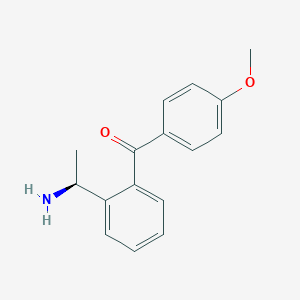
(S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a methanone group attached to a phenyl ring substituted with an aminoethyl group and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-amino-2-phenylethane and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while optimizing reaction conditions for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol or amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and studying protein interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
®-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
(S)-(2-(1-aminoethyl)phenyl)(4-hydroxyphenyl)methanone hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
(S)-(2-(1-aminoethyl)phenyl)(4-chlorophenyl)methanone hydrochloride: A compound with a chloro group, which may have different chemical and biological properties.
Uniqueness: (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its chiral nature also adds to its uniqueness, making it valuable for asymmetric synthesis and chiral recognition studies.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
[2-[(1S)-1-aminoethyl]phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO2/c1-11(17)14-5-3-4-6-15(14)16(18)12-7-9-13(19-2)10-8-12/h3-11H,17H2,1-2H3/t11-/m0/s1 |
Clave InChI |
FJSYHORFXFZKHL-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC)N |
SMILES canónico |
CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


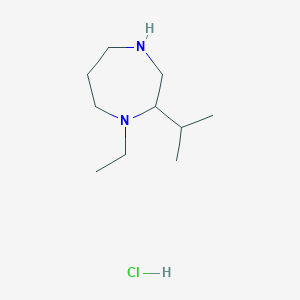
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
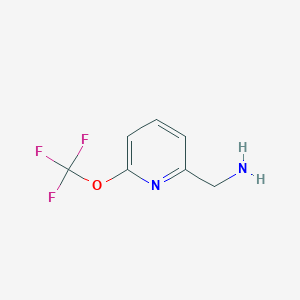
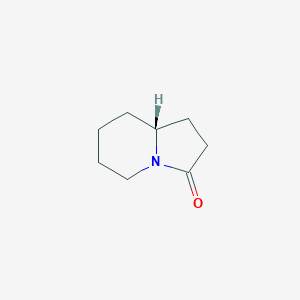
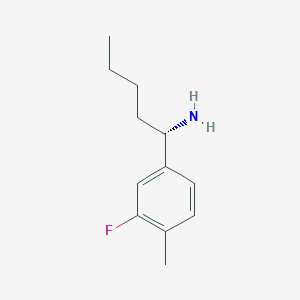
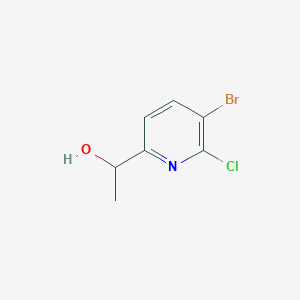
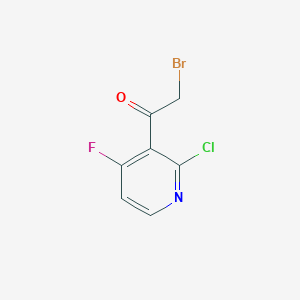
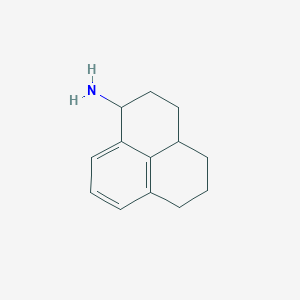
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
